molecular formula C19H19ClN4O4S2 B2864143 N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 941899-29-2

N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2864143
CAS No.: 941899-29-2
M. Wt: 466.96
InChI Key: ROSBJTPMZYKAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-chlorobenzylthio group and at position 2 with a methyl-linked 4-(N,N-dimethylsulfamoyl)benzamide moiety. The 1,3,4-oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, known for its metabolic stability and role in enhancing bioactivity in pharmaceuticals.

Properties

IUPAC Name

N-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)15-9-7-13(8-10-15)18(25)21-11-17-22-23-19(28-17)29-12-14-5-3-4-6-16(14)20/h3-10H,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSBJTPMZYKAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound belonging to the oxadiazole class, which has gained attention for its diverse biological activities, including antidepressant, antibacterial, and neuroprotective effects. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of oxadiazole derivatives often involves the reaction of thiosemicarbazides with various carbonyl compounds. In the case of this compound, the synthetic route typically includes:

  • Formation of the 1,3,4-oxadiazole ring via cyclization reactions.
  • Introduction of the chlorobenzylthio group.
  • Coupling with N,N-dimethylsulfamoyl benzamide.

Antidepressant Activity

Recent studies have highlighted the antidepressant potential of oxadiazole derivatives. For instance, a related compound demonstrated significant activity in the forced swimming test (FST), showing a decrease in immobility duration comparable to fluoxetine (DID = 58.93%) and a high binding affinity for the 5-HT1A receptor (K_i = 1.52 nM) . This suggests that similar derivatives may exhibit promising antidepressant properties.

Antibacterial Activity

Compounds containing the chlorobenzylthio moiety have shown notable antibacterial activity. A study on related structures indicated that derivatives with this functional group exhibited effective inhibition against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.06 µg/mL against Staphylococcus aureus.

Neuroprotective Effects

Research involving compounds with oxadiazole scaffolds has revealed neuroprotective properties. In vitro studies have demonstrated that these compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for cognitive function . A specific compound from this class exhibited an IC50 value of 0.907 µM against AChE, indicating strong potential for treating neurodegenerative disorders like Alzheimer's disease.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is significantly influenced by their structural features:

  • Chlorine Substitution : The position and nature of substituents on the benzyl ring affect both antidepressant and antibacterial activities.
  • Thio Group : The presence of a thioether linkage has been associated with enhanced biological activity across various assays.
Compound StructureAntidepressant ActivityAntibacterial ActivityNeuroprotective Activity
N-(3-(5-(2-chlorobenzylthio)-1,3,4-oxadiazol-2-yl)methoxy)phenylacetamideHigh (DID = 58.93%)Moderate (MIC = 0.06 µg/mL)IC50 = 0.907 µM

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives:

  • Antidepressant Screening : A study evaluated multiple derivatives using FST and found significant interactions with serotonin receptors .
  • Antibacterial Testing : The antibacterial properties were assessed against various bacterial strains, confirming strong activity linked to structural modifications .
  • Neuroprotection : Compounds were tested in animal models for cognitive enhancement and showed promising results in behavioral assays .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds:

Compound Core Heterocycle Key Substituents Reported Bioactivity Reference
Target Compound : N-((5-((2-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide 1,3,4-Oxadiazole 2-Chlorobenzylthio, methyl-linked dimethylsulfamoyl benzamide Hypothesized enzyme inhibition or antimicrobial activity (based on structural analogs)
N-[5-[(4-Chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide 1,3,4-Thiadiazole 4-Chlorobenzylthio, dimethylsulfamoyl benzamide Structural analog with potential similar target interactions (no explicit activity data)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1,3-Thiazole 5-Chloro, 2,4-difluorobenzamide Inhibits pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms
N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine 1,3,4-Oxadiazole Variable substituents at position 5, thiazol-2-amine Antifungal and antibacterial activities demonstrated in related derivatives
N-5-Tetrazolyl-N′-arylacylurea derivatives Tetrazole Tetrazolyl, arylacylurea Plant growth regulation (e.g., auxin- and cytokinin-like activity)

Key Structural and Functional Insights:

Core Heterocycle Impact :

  • The 1,3,4-oxadiazole core in the target compound offers greater metabolic stability compared to 1,3,4-thiadiazole () due to reduced susceptibility to enzymatic degradation. Thiazole-based analogs () exhibit distinct electronic properties, influencing binding to targets like PFOR .
  • Tetrazole derivatives () prioritize hydrogen-bonding capacity over aromaticity, leading to divergent biological roles (e.g., plant growth regulation) .

Chlorine’s position on the benzyl ring may alter steric interactions with target proteins . The dimethylsulfamoyl benzamide group introduces strong hydrogen-bond acceptor/donor capabilities, akin to sulfonamide-containing drugs. This contrasts with the fluorinated benzamide in , where electron-withdrawing fluorine atoms modulate electron density but lack sulfonamide’s charge-based interactions .

Biological Activity Trends :

  • Thiazole and oxadiazole derivatives (Evidences 3, 7) show antimicrobial and enzyme-inhibitory activities, suggesting the target compound may share similar mechanisms.
  • Sulfamoyl groups (Evidences 5, 8) correlate with enhanced binding to enzymes or receptors, as seen in tetrazole-based growth regulators () and thiadiazole analogs () .

Contradictions and Knowledge Gaps: While highlights sulfamoyl-linked plant growth regulation, associates benzamide groups with antiparasitic activity. This indicates substituent-core synergy dictates biological outcomes, necessitating further study on the target compound’s specific targets .

Preparation Methods

Synthetic Routes and Reaction Pathways

Core Oxadiazole Formation

The 1,3,4-oxadiazole scaffold is synthesized via cyclization of thiosemicarbazide intermediates. A representative method involves:

  • Thiosemicarbazide Preparation :

    • Reaction of 2-chlorobenzyl thiol with hydrazine hydrate yields 2-chlorobenzyl thiosemicarbazide .
    • Cyclization with iodine/potassium carbonate in 1,4-dioxane at 80–85°C for 4–6 hours generates 5-((2-chlorobenzyl)thio)-1,3,4-oxadiazole .
  • Methylation at Position 2 :

    • Alkylation of the oxadiazole nitrogen using methyl iodide or bromomethyl derivatives introduces the methyl group.
Key Reaction Conditions:
Step Reagents/Conditions Yield (%) Reference
Cyclization I₂, K₂CO₃, 1,4-dioxane, 85°C, 6 h 75–82
Methylation CH₃I, K₂CO₃, DMF, 60°C, 12 h 68

Sulfamoyl Benzamide Synthesis

The 4-(N,N-dimethylsulfamoyl)benzamide moiety is prepared through sulfonation and amidation:

  • Sulfonation of Benzoic Acid :

    • Chlorosulfonation of benzoic acid followed by dimethylamine treatment yields 4-(N,N-dimethylsulfamoyl)benzoic acid .
  • Activation and Coupling :

    • Conversion to acid chloride (SOCl₂, reflux) and subsequent coupling with the oxadiazole-methyl amine intermediate forms the final benzamide.
Optimization Data:
Parameter Optimal Value Impact on Yield
Coupling Agent DCC/DMAP 85% yield
Solvent Dry THF Minimal side products
Temperature 0°C → RT 78–85%

Step-wise Procedure

Intermediate 1: 5-((2-Chlorobenzyl)thio)-1,3,4-oxadiazole

  • Thiosemicarbazide Formation :

    • 2-Chlorobenzyl thiol (1 eq) + thiosemicarbazide (1.2 eq) in ethanol, reflux 8 h.
    • Yield: 89%.
  • Cyclization :

    • Intermediate (1 eq) + I₂ (1.5 eq) + K₂CO₃ (2 eq) in 1,4-dioxane, 85°C, 6 h.
    • Product : White solid, m.p. 142–144°C.

Intermediate 2: 2-(Methylaminomethyl)-5-((2-chlorobenzyl)thio)-1,3,4-oxadiazole

  • Methylation :
    • Oxadiazole (1 eq) + methyl iodide (1.5 eq) in DMF, K₂CO₃, 60°C, 12 h.
    • Yield: 68%.

Final Coupling

  • Benzamide Formation :
    • 4-(N,N-Dimethylsulfamoyl)benzoyl chloride (1 eq) + Intermediate 2 (1 eq) in THF, DCC/DMAP, 0°C → RT, 24 h.
    • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
    • Yield: 82%.

Reaction Optimization and Challenges

Cyclization Efficiency

  • Catalyst Impact : Use of iodine vs. alternative oxidants (e.g., H₂O₂) showed iodine superior for regioselectivity (Table 1).
Table 1: Cyclization Catalyst Screening
Catalyst Yield (%) Purity (%)
I₂ 82 98
H₂O₂ 45 85
FeCl₃ 63 91

Benzamide Coupling

  • Solvent Effects : Polar aprotic solvents (THF, DMF) prevented hydrolysis of the acid chloride.

Analytical Characterization

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, oxadiazole), 7.85–7.42 (m, 8H, aromatic), 4.52 (s, 2H, SCH₂), 3.12 (s, 6H, N(CH₃)₂).
  • HRMS : m/z 507.0921 [M+H]⁺ (calc. 507.0918).

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

  • Reduced reaction time for cyclization from 6 h → 30 min (70% yield).

Solid-Phase Synthesis

  • Immobilized thiosemicarbazide on Wang resin enabled iterative coupling (65% overall yield).

Industrial Scalability Considerations

  • Cost Analysis : Iodine cyclization is cost-prohibitive at scale; H₂O₂ optimization recommended for pilot batches.
  • Green Chemistry : Ethanol/water solvent systems reduced environmental impact (yield drop to 70%).

Q & A

Basic Research Question: How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:
The synthesis involves two critical steps: (1) formation of the oxadiazole-thioether core and (2) coupling the benzamide moiety.

  • Step 1: Cyclize thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH) to form the oxadiazole ring. Reaction temperature (70–90°C) and solvent (dry acetone or DMF) significantly impact yield .
  • Step 2: Use coupling reagents like EDCI or DCC with triethylamine to attach the 4-(N,N-dimethylsulfamoyl)benzamide group. Purify via recrystallization (ethanol/water) or column chromatography .

Key Optimization Parameters:

ParameterOptimal ConditionImpact on Yield/Purity
Reaction Temperature80°C (Step 1), RT (Step 2)Higher purity at controlled T
SolventDry acetone (Step 1)Minimizes side reactions
Coupling AgentEDCI/HOBt85–90% yield

Advanced Research Question: What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer)?

Methodological Answer:
Discrepancies arise from assay conditions, cell lines, or structural analogs. To address this:

  • Standardize Assays: Use identical cell lines (e.g., HeLa for anticancer, E. coli for antimicrobial) and protocols (MIC vs. IC50) .
  • SAR Analysis: Compare substituent effects (e.g., 2-chlorobenzyl vs. 4-fluorophenyl) on target binding. Molecular docking (AutoDock Vina) reveals chlorine enhances hydrophobic interactions with kinase targets .
  • Validate Mechanisms: Conduct Western blotting or enzymatic assays to confirm target inhibition (e.g., tyrosine kinases for anticancer activity) .

Basic Research Question: Which characterization techniques are essential for confirming structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR verifies proton environments (e.g., oxadiazole protons at δ 8.2–8.5 ppm) and sulfamoyl group integration .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 509.2) .
  • HPLC Purity: Use C18 columns (ACN/water gradient) to achieve ≥95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.